(E)-1-((5-(2-carboxyvinyl)-2-methylphenyl)sulfonyl)piperidine-4-carboxylic acid

Description

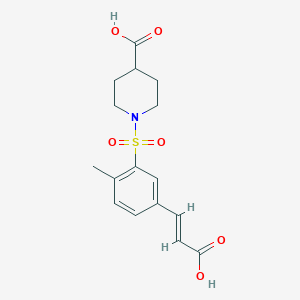

This compound features a piperidine-4-carboxylic acid core substituted with a sulfonyl group linked to a 2-methylphenyl ring. The phenyl ring is further modified with an (E)-configured 2-carboxyvinyl group, which introduces conjugated double bonds and a carboxylic acid moiety. This structure confers unique physicochemical properties, such as moderate acidity (predicted pKa ~4.38 for analogous compounds) and polarity, influencing solubility and biological interactions .

Properties

IUPAC Name |

1-[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6S/c1-11-2-3-12(4-5-15(18)19)10-14(11)24(22,23)17-8-6-13(7-9-17)16(20)21/h2-5,10,13H,6-9H2,1H3,(H,18,19)(H,20,21)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAVMTZEXTUZCH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-((5-(2-carboxyvinyl)-2-methylphenyl)sulfonyl)piperidine-4-carboxylic acid is a compound belonging to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H18N2O5S

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical cellular processes. Specifically, piperidine derivatives have been shown to exhibit:

- Inhibition of Enzyme Activity : Many piperidine derivatives act as enzyme inhibitors, modulating pathways such as neurotransmitter release and inflammatory responses.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with pain, mood regulation, and other physiological functions.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antiviral Activity : Some studies have indicated that piperidine derivatives can inhibit viral replication. For instance, a related class of compounds demonstrated selective replication inhibition against various viruses, including influenza and coronaviruses .

- Antioxidant Properties : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in cells .

- Neuroprotective Effects : Certain piperidine derivatives have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases .

Data Table: Biological Activities of Related Piperidine Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Antiviral | |

| Compound B | Antioxidant | |

| Compound C | Neuroprotective |

Case Studies

Several case studies have highlighted the biological effects of piperidine derivatives similar to this compound:

- Case Study 1 : A study evaluating the antiviral activity of piperidine derivatives found that specific analogs significantly reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral proteases .

- Case Study 2 : Research on neuroprotective effects showed that certain piperidine compounds could prevent neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Ethoxycarbonyl group replaces the sulfonyl-phenyl moiety.

- Properties: Increased lipophilicity due to the ethoxy group, reducing solubility compared to the target compound.

- Biological Relevance : Lower topological polar surface area (TPSA) may enhance blood-brain barrier permeability, unlike the target compound’s polar sulfonyl and carboxyvinyl groups .

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid

- Structure : Trifluoromethylpyridyl substituent instead of the sulfonyl-phenyl-carboxyvinyl group.

- Properties: The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces aqueous solubility.

- Applications : Likely used in medicinal chemistry for enzyme inhibition (e.g., kinases) due to pyridine’s affinity for metal ions .

Variations in the Sulfonyl-Linked Aromatic System

1-[[(E)-2-Phenylethenyl]sulfonyl]piperidine-4-carboxylic Acid (CAS 260441-69-8)

- Structure : Styryl (E)-configured vinyl group replaces the carboxyvinyl group.

- Properties: Higher hydrophobicity due to the phenyl substituent, with a predicted density of 1.35 g/cm³. Lacks the carboxylic acid on the vinyl chain, reducing acidity and hydrogen-bond donor capacity.

- Biological Activity: Potential differences in enzyme inhibition profiles (e.g., acetylcholinesterase) due to altered electronic effects .

2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic Acid (CAS 653588-61-5)

- Structure : Sulfonyl-linked biphenyl system with an acetic acid tail instead of piperidine-4-carboxylic acid.

- Properties : Acetic acid group increases polarity but may reduce membrane permeability compared to the target’s piperidine-carboxylic acid.

- Applications : Likely used in peptide mimetics or protease inhibitors due to carboxylic acid functionality .

Heterocyclic and Fluorinated Analogues

5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl Acetamide

- Structure : Oxadiazole ring replaces piperidine; sulfanyl group instead of sulfonyl.

- Properties: Sulfanyl groups are less electron-withdrawing than sulfonyl, altering redox stability. Oxadiazoles are known for metabolic resistance.

- Biological Activity : Demonstrated activity against acetylcholinesterase (AChE), suggesting the target compound’s sulfonyl group might enhance or modify such inhibition .

Perfluorinated Sulfonyl Compounds (e.g., CAS 68298-72-6)

- Structure : Perfluorinated alkyl chains attached to sulfonyl groups.

- Properties: Extreme chemical stability and environmental persistence due to C-F bonds. The target compound’s non-fluorinated structure is less persistent but more biodegradable.

- Toxicity : Fluorinated analogues are associated with bioaccumulation risks, unlike the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.